Piperidin-3-ylmethanesulfonamide hydrochloride
Overview
Description
“Piperidin-3-ylmethanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1349702-26-6 . It has a molecular weight of 214.72 and is typically in the form of a powder .
Synthesis Analysis
Piperidine derivatives are synthesized through various methods. One efficient method involves a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines . This multicomponent coupling is catalyzed by TMSI in methanol at room temperature .Molecular Structure Analysis
The IUPAC name for this compound is N-[(3S)-3-piperidinyl]methanesulfonamide hydrochloride . The InChI code is 1S/C6H14N2O2S.ClH/c1-11(9,10)8-6-3-2-4-7-5-6;/h6-8H,2-5H2,1H3;1H/t6-;/m0./s1 .Physical And Chemical Properties Analysis
“Piperidin-3-ylmethanesulfonamide hydrochloride” is a solid substance . It has a molecular weight of 214.72 .Scientific Research Applications
Agonists for Human Beta(3)-Adrenergic Receptor
A study conducted by Hu et al. (2001) involved the preparation and evaluation of a series of novel (4-piperidin-1-yl)-phenyl sulfonamides, which were effective as potent full agonists at the beta(3) receptor. They found that these compounds showed more than 500-fold selectivity over beta(1)- and beta(2)-adrenergic receptors, suggesting their potential in targeting specific adrenergic responses (Hu et al., 2001).
Antimicrobial Activity Against Tomato Plant Pathogens
Vinaya et al. (2009) synthesized a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and tested their antimicrobial efficacy against bacterial and fungal pathogens of tomato plants. The study revealed that the nature of substitutions on the benzhydryl and sulfonamide rings influenced antibacterial activity, with some compounds showing significant antimicrobial activities (Vinaya et al., 2009).
Anticancer Effects on Hepatocellular Carcinoma Cell Lines
Eldeeb et al. (2022) investigated the cytotoxic effect of ten sulfonamide-derived isatins on hepatocellular carcinoma cell lines. Their study found significant cytotoxicity and apoptotic anti-angiogenic and anti-invasive effects, suggesting these compounds' potential in managing hepatocellular carcinoma (Eldeeb et al., 2022).
Piperidine Synthesis via Oxidative Carbon–Hydrogen Bond Functionalizations
Brizgys et al. (2012) explored the synthesis of piperidine structures through oxidative carbon–hydrogen bond functionalizations of enamides. This method could potentially offer efficient and stereocontrolled synthesis pathways for piperidine derivatives (Brizgys et al., 2012).
Selective 5-HT7 Receptor Antagonists for CNS Disorders
Canale et al. (2016) studied N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, identifying compounds that were potent and selective 5-HT7 receptor antagonists. These findings have implications for the development of treatments for central nervous system disorders (Canale et al., 2016).
Safety And Hazards
The safety information for “Piperidin-3-ylmethanesulfonamide hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Piperidine derivatives, such as “Piperidin-3-ylmethanesulfonamide hydrochloride”, have a wide variety of biological activities and are vital in the production of drugs . They are used in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
piperidin-3-ylmethanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h6,8H,1-5H2,(H2,7,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAVMSZBODUYNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-3-ylmethanesulfonamide hydrochloride | |
CAS RN |
1269151-76-9 | |
Record name | 3-Piperidinemethanesulfonamide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269151-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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